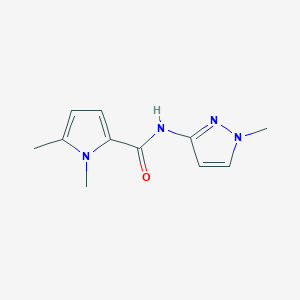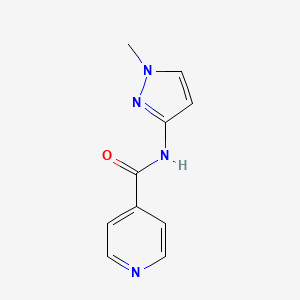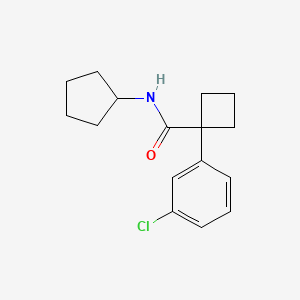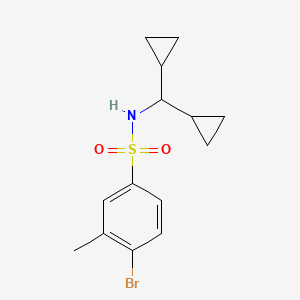
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, also known as DMP785, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a selective modulator of the GABA-A receptor.
作用機序
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide selectively binds to the benzodiazepine site on the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the activity of the receptor. This leads to an increase in chloride ion influx into the neuron, hyperpolarizing the cell and decreasing its excitability.
Biochemical and Physiological Effects
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as reducing drug-seeking behavior. It has also been shown to enhance learning and memory in animal models. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been found to have limited effects on motor coordination and muscle relaxation, which are common side effects of benzodiazepines.
実験室実験の利点と制限
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has several advantages for lab experiments, including its high selectivity for the benzodiazepine site on the GABA-A receptor, its ability to enhance GABAergic transmission in the hippocampus and cortex, and its potential in treating drug addiction. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has limitations, including its limited effects on motor coordination and muscle relaxation, and its potential for abuse and addiction.
将来の方向性
Future research on 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide could focus on its potential in treating anxiety disorders, epilepsy, and drug addiction. Additionally, further studies could investigate the long-term effects of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on cognitive function and behavior, as well as its potential for abuse and addiction. Other future directions could include the development of new compounds based on the structure of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, as well as the investigation of the mechanism of action of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on the GABA-A receptor.
合成法
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide is synthesized through a multistep process involving the reaction of 2,5-dimethylpyrrole with 3-chloro-1-methylpyrazole, followed by the addition of 2-cyanoethyl-N,N-diisopropylchloroacetamide, and finally the substitution of the chloro group with an amide group using ammonia. The resulting compound is purified through column chromatography to obtain pure 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide.
科学的研究の応用
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been extensively studied for its potential as a selective modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has been shown to enhance GABAergic transmission in the hippocampus and cortex, leading to anxiolytic and anticonvulsant effects. 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has also been studied for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-4-5-9(15(8)3)11(16)12-10-6-7-14(2)13-10/h4-7H,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLOCVZMBZOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)


![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)

![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)